molecular formula C43H71N13O9 B14178352 L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine CAS No. 920011-50-3

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine

Cat. No.: B14178352
CAS No.: 920011-50-3
M. Wt: 914.1 g/mol
InChI Key: VACGAQNOTPKOPF-NBWDCHGVSA-N
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Description

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine is a complex peptide compound It consists of a sequence of amino acids including tryptophan, leucine, serine, proline, ornithine, and lysine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Carbodiimides for amide bond formation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan leads to kynurenine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in targeting specific molecular pathways.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    L-Histidine, L-tryptophyl-L-leucyl-L-seryl-L-prolyl-L-arginyl-L-lysyl: Contains similar amino acid residues but differs in sequence and structure.

    L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-arginyl-L-lysyl: Another peptide with a similar backbone but different functional groups.

Uniqueness

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine is unique due to its specific sequence and the presence of the diaminomethylidene group on the ornithine residue. This modification can influence its chemical reactivity and biological activity, making it distinct from other similar peptides.

Properties

CAS No.

920011-50-3

Molecular Formula

C43H71N13O9

Molecular Weight

914.1 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C43H71N13O9/c1-25(2)21-33(54-36(58)28(46)22-26-23-50-29-12-4-3-11-27(26)29)39(61)55-34(24-57)41(63)56-20-10-16-35(56)40(62)52-31(15-9-19-49-43(47)48)37(59)51-30(13-5-7-17-44)38(60)53-32(42(64)65)14-6-8-18-45/h3-4,11-12,23,25,28,30-35,50,57H,5-10,13-22,24,44-46H2,1-2H3,(H,51,59)(H,52,62)(H,53,60)(H,54,58)(H,55,61)(H,64,65)(H4,47,48,49)/t28-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

VACGAQNOTPKOPF-NBWDCHGVSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N

Origin of Product

United States

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